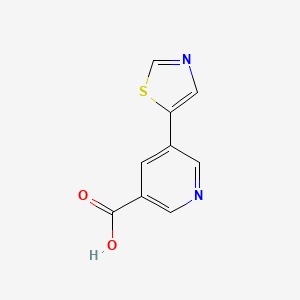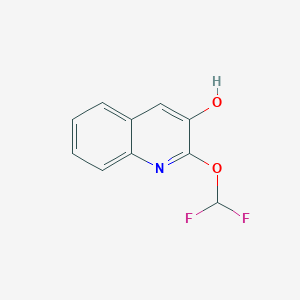
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. For 2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one, a possible synthetic route could involve the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale batch reactions using similar synthetic routes as mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Quinoline derivatives can undergo oxidation to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Quinoline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
They exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives are found in several pharmaceuticals, such as antimalarial drugs (e.g., chloroquine) and antipsychotic agents.
Industry
They are used in the production of dyes, agrochemicals, and as intermediates in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of quinoline derivatives varies depending on their specific structure and application. For instance, antimalarial quinolines interfere with the parasite’s ability to detoxify heme, while anticancer quinolines may intercalate into DNA and inhibit topoisomerase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
Isoquinoline: A structural isomer with similar properties.
Quinoxaline: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
2-Ethyl-6-fluoro-3-methylquinolin-4(1H)-one may exhibit unique properties due to the presence of the ethyl, fluoro, and methyl substituents, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H12FNO |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
2-ethyl-6-fluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12FNO/c1-3-10-7(2)12(15)9-6-8(13)4-5-11(9)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
BGSLIJUPBSKQIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)



![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)


